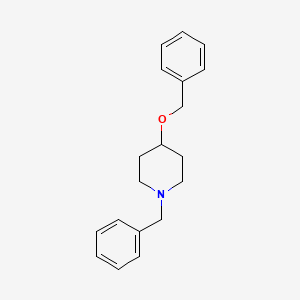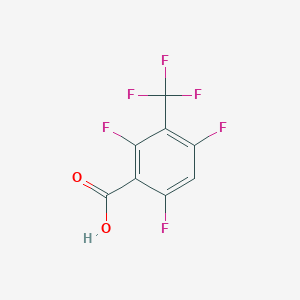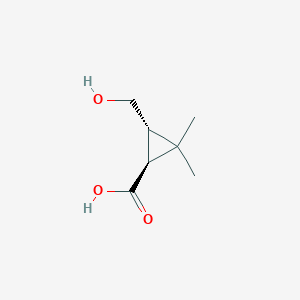
1-Benzyl-4-benzyloxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-benzyloxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a benzyloxy group attached to the fourth carbon of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-benzyloxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-benzyloxypiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-benzyloxypiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-benzyloxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by acting as an inhibitor of monoamine oxidase (MAO). This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have various physiological effects .
Comparación Con Compuestos Similares
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group.
1-Benzyl-4-piperidone: Another related compound used as an intermediate in organic synthesis.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A derivative with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness: 1-Benzyl-4-benzyloxypiperidine is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-benzyl-4-phenylmethoxypiperidine |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clave InChI |
NMBJDLXKQWESDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)






![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)



![(2S)-2-[(tert-butoxycarbonyl)amino]propionyl chloride](/img/structure/B8687231.png)

